(E)-4-(4-溴苯基)-2-(2-(4-氯苄叉亚甲基)肼基)噻唑氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(4-bromophenyl)-2-(2-(4-chlorobenzylidene)hydrazinyl)thiazole hydrobromide is a useful research compound. Its molecular formula is C16H12Br2ClN3S and its molecular weight is 473.61. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(4-bromophenyl)-2-(2-(4-chlorobenzylidene)hydrazinyl)thiazole hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(4-bromophenyl)-2-(2-(4-chlorobenzylidene)hydrazinyl)thiazole hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗真菌特性:
- Bharti 等人 (2010) 报告称,与所讨论的化合物相似的化合物,特别是芳叉亚甲基-2-(4-(4-甲氧基/溴苯基)噻唑-2-基)肼,对白色念珠菌和隐球菌等菌株表现出中等至极佳的抗真菌活性。这突显了这些化合物在解决真菌感染方面的潜力 (Bharti, Nath, Tilak, & Singh, 2010).
- Altıntop 等人 (2014) 合成了新的硝基取代噻唑基腙衍生物,对假丝酵母菌表现出显着的抗真菌特性。这项研究强调了噻唑衍生物的抗真菌潜力 (Altıntop, Özdemir, Turan-Zitouni, Ilgın, Atlı, Demirci, & Kaplancıklı, 2014).
抗癌特性:
- Grozav 等人 (2014) 合成了芳叉亚甲基-肼基-噻唑衍生物,并评估了它们对癌细胞系的细胞毒性。其中一些衍生物表现出显着的抗增殖活性,表明这些化合物在癌症治疗中的潜在用途 (Grozav, Gaina, Pileczki, Crișan, Silaghi-Dumitrescu, Therrien, Zaharia, & Berindan‐Neagoe, 2014).
- Mehmood 等人 (2022) 报道了 4-氰基苯基取代噻唑-2-基腙的合成,证明了对癌细胞系的显着抗癌功效。这些发现指出了该化合物在开发新的癌症疗法中的潜力 (Mehmood, Musa, Woodward, Hossan, Bradshaw, Haroon, Nortcliffe, & Akhtar, 2022).
抗氧化和抗糖尿病活性:
- Nguyen 等人 (2015) 合成了咔唑基噻唑衍生物,发现一些化合物具有显着的抗氧化活性。这表明噻唑衍生物在管理氧化应激相关疾病中的潜在应用 (Nguyen, Mungara, Kim, Lee, & Park, 2015).
- Mehmood 等人 (2022) 还探索了芳叉亚甲基肼基-4-甲氧基苯基)噻唑的合成,确定了具有有希望的 α-淀粉酶抑制潜力的化合物,表明它们在管理与 II 型糖尿病相关的并发症中的潜在用途 (Mehmood, Akhtar, Haroon, Tahir, Ehsan, Woodward, & Musa, 2022).
属性
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-(4-chlorophenyl)methylideneamino]-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3S.BrH/c17-13-5-3-12(4-6-13)15-10-22-16(20-15)21-19-9-11-1-7-14(18)8-2-11;/h1-10H,(H,20,21);1H/b19-9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRCZKBPYCLIT-MYHMWQFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。